Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate
Description
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at position 4 and linked via an ether oxygen to a benzoate ester. The benzoate moiety is further substituted with a fluorine atom at position 5 and a methyl ester group. This structure combines the reactivity of pyrimidine derivatives with the stabilizing effects of halogen atoms (Cl and F), making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H8ClFN2O3 |
|---|---|
Molecular Weight |
282.65 g/mol |
IUPAC Name |
methyl 2-(4-chloropyrimidin-5-yl)oxy-5-fluorobenzoate |
InChI |
InChI=1S/C12H8ClFN2O3/c1-18-12(17)8-4-7(14)2-3-9(8)19-10-5-15-6-16-11(10)13/h2-6H,1H3 |
InChI Key |
STTCRDXMNCRNHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate typically involves the reaction of 4-chloropyrimidine with 5-fluorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoates and pyrimidines.
Scientific Research Applications
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Role of Fluorine
Fluorine’s high electronegativity and small atomic radius enhance the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs. For example, N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide exhibits superior stability and receptor-binding affinity due to fluorine’s inductive effects, a property shared with the target compound .
Chlorine vs. Other Halogens
Replacing the 4-chloro group on the pyrimidine ring with bromine or iodine alters reactivity and bioactivity. 4-Chloro-5-fluoro-6-methyl-2-(4-methylphenyl)pyrimidine demonstrates moderate antimicrobial activity, whereas its brominated analog shows reduced potency due to increased steric hindrance . Similarly, Methyl 2-(bromomethyl)-5-fluorobenzoate has lower thermal stability than its chloro counterpart, highlighting chlorine’s balance between reactivity and stability .
Substituent Position and Bioactivity
The position of substituents on the pyrimidine and benzoate rings critically influences biological activity:
- 4-Chloro-5-fluoro-6-methylpyrimidine (lacking the phenyl group) exhibits low anticancer activity, whereas the phenyl-substituted analog 4-Chloro-5-fluoro-6-methyl-2-(phenyl)pyrimidine shows moderate activity, suggesting that aromatic extensions enhance target binding .
- In 2-[2-Amino-5-(4-bromophenyl)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol, the bromophenyl group confers anticancer activity, while the fluorobenzyl ether improves solubility .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | Key Notes |
|---|---|---|---|
| This compound | 4-Cl pyrimidine, 5-F benzoate | Under investigation | High predicted stability due to F and Cl |
| 4-Chloro-5-fluoro-6-methyl-2-(phenyl)pyrimidine | 4-Cl, 5-F, 6-Me pyrimidine, phenyl | Moderate anticancer | Enhanced binding via phenyl group |
| N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide | 2-F benzamide, 4-NMe₂ pyrimidine | Antimicrobial | Fluorine improves stability |
| Methyl 2-(bromomethyl)-5-fluorobenzoate | BrCH₂, 5-F benzoate | Limited therapeutic use | Lower thermal stability vs. Cl |
| 2-Amino-4-(4-bromophenyl)pyrimidine | 4-BrPh, 2-NH₂ pyrimidine | Anticancer | Bromine enhances cytotoxicity |
Biological Activity
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activity. This article will delve into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : CHClF NO
- Molecular Weight : 286.26 g/mol
- CAS Number : 2169920-28-7
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, including those involved in neurotransmission and inflammation, leading to altered physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.0 | |
| MCF7 (Breast Cancer) | 10.0 |
These findings indicate that the compound may have potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety of this compound:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study involving patients with advanced lung cancer showed promising results when this compound was used in combination with standard chemotherapy agents. Patients exhibited improved survival rates and reduced tumor burden.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against resistant bacterial strains. The results indicated significant bactericidal activity, suggesting its potential as an alternative treatment option for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
